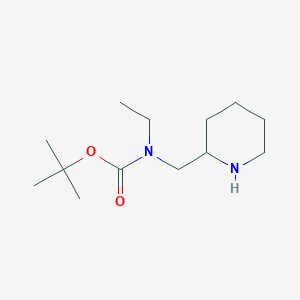

Ethyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester

Description

Ethyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester (CAS: 1260651-30-6) is a piperidine-derived carbamate compound with a molecular weight of 242.36 g/mol . It is characterized by a tert-butoxycarbonyl (Boc) group attached to the carbamic acid moiety, an ethyl group, and a piperidin-2-ylmethyl backbone. The compound is typically a solid with a purity ≥95% and is used in pharmaceutical research as a synthetic intermediate, particularly in the preparation of bioactive molecules targeting neurological or metabolic pathways .

Properties

IUPAC Name |

tert-butyl N-ethyl-N-(piperidin-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-15(12(16)17-13(2,3)4)10-11-8-6-7-9-14-11/h11,14H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOIIMCNCUNJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCCN1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with ethyl chloroformate and tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 1-2 hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester features a piperidine ring, a carbamic acid moiety, and a tert-butyl ester group. This unique structure imparts specific chemical reactivity and biological activity. The compound can be represented by the following chemical formula:

- Chemical Formula : C12H24N2O2

- Molecular Weight : 228.34 g/mol

- CAS Number : 1260651-30-6

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as Alzheimer's disease and cancer. The carbamate group allows for covalent bonding with enzyme active sites, leading to inhibition of their activity .

- Neuroprotective Effects : Similar compounds have shown promise in neuropharmacology by modulating neurotransmitter systems, suggesting potential protective effects against neurodegenerative conditions .

This compound exhibits various biological activities:

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects, indicating potential applications in combating infections .

- Anti-inflammatory Effects : Some derivatives have shown significant anti-inflammatory properties, which could be leveraged for therapeutic purposes .

Alzheimer's Disease Research

In studies focusing on Alzheimer's disease, this compound has been explored for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is often impaired in Alzheimer's patients.

Cancer Studies

Research has highlighted the compound's potential in cancer therapy through its ability to inhibit cyclin-dependent kinases (CDKs). For instance, derivatives have shown selective inhibition against CDK2 over CDK9, suggesting a targeted approach in cancer treatment .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of ethyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

While the molecular weight and core structure are identical, stereochemical differences can lead to divergent biological activities. For instance, the (R)-enantiomer may exhibit enhanced binding affinity to chiral receptors or enzymes compared to the racemic mixture .

Substituted Piperidine Carbamates

tert-Butyl N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]-N-methylcarbamate

- Structural Features : Incorporates a benzodioxine ring fused to a carbonyl group, increasing aromaticity and lipophilicity.

- However, the increased molecular weight may reduce solubility in aqueous media .

[1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester

- Structural Features : Contains a pyrimidine ring with ethoxy and methylthio substituents.

Fluorinated and Halogenated Analogs

4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester

- Structural Features : Fluorine atom at the 4-position and benzyl group on the piperidine ring.

- Impact of Substituents : Fluorine’s electronegativity enhances metabolic resistance and may improve blood-brain barrier penetration. The benzyl group contributes to aromatic interactions in receptor binding .

(4-Acetyl-2-bromo-phenyl)-carbamic acid tert-butyl ester

- Structural Features : Bromine and acetyl substituents on the phenyl ring.

- The acetyl group may render the compound prone to hydrolysis, reducing stability .

Functionalized Derivatives

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Physicochemical Properties

Biological Activity

Ethyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester, a carbamate derivative, has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethyl group and a tert-butyl ester moiety. Its structural characteristics suggest potential interactions with various biological targets, influencing pathways related to neurotransmission and enzyme inhibition.

The mechanism of action involves the interaction of the carbamate group with specific enzymes, leading to the inhibition of their activity. This is particularly relevant in the design of enzyme inhibitors for therapeutic applications. The compound may form covalent bonds with the active sites of enzymes, altering their functionality and potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage, which is crucial for treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory conditions.

- Analgesic Activity : Its structural similarities to known analgesics suggest potential pain-relieving properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Piperidine derivatives | Contains piperidine ring | Known for analgesic properties |

| Carbamate analogs | Carbamate functional group | Exhibits insecticidal activity |

| Hydroxyethyl carbamates | Hydroxyethyl substituent | Potential neuroprotective effects |

| Tert-butyl esters | Tert-butyl group | Enhanced lipophilicity leading to better absorption |

Case Studies and Research Findings

- Neuroprotective Studies : In vitro studies have demonstrated that compounds similar to this compound can protect against oxidative stress-induced neuronal cell death. These findings suggest that modifications in the piperidine structure can enhance neuroprotective efficacy.

- Anti-Cancer Activity : Research has indicated that certain piperidine derivatives possess anticancer properties by inducing apoptosis in cancer cell lines. For instance, a study showed that a related compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both critical targets in Alzheimer's disease therapy. Studies revealed that modifications in the piperidine moiety improved binding affinity and selectivity towards these enzymes.

Q & A

Q. What are the standard synthetic routes for Ethyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester, and what key reaction conditions are involved?

The compound is typically synthesized via protection-deprotection strategies using tert-butyl esters. A common method involves reacting piperidine derivatives with tert-butyl acetoacetate under acidic catalysis to stabilize intermediates . Phase-transfer catalysis (PTC) with chiral catalysts, such as quaternary ammonium salts, is also employed to introduce stereochemistry in related carbamic esters . Key conditions include anhydrous solvents (e.g., THF), controlled temperatures (0–25°C), and inert atmospheres to prevent ester hydrolysis.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- NMR Spectroscopy : For structural confirmation, particularly H and C NMR to identify tert-butyl (δ ~1.4 ppm) and carbamate (δ ~155–160 ppm) groups.

- HPLC-MS : To assess purity (>95% by area under the curve) and molecular weight verification (e.g., ESI-MS for [M+H]+ ions).

- LogP and PSA Calculations : Use software tools to predict hydrophobicity (XlogP ~1.6) and polar surface area (~55 Ų), critical for bioavailability studies .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store at –20°C in airtight, light-resistant containers under nitrogen. The tert-butyl ester group is prone to hydrolysis under humid or acidic conditions; silica gel desiccants are recommended to mitigate moisture exposure .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Enantioselective alkylation using chiral phase-transfer catalysts (e.g., cinchona alkaloid derivatives) enables asymmetric synthesis. For example, (R)- or (S)-configured derivatives are synthesized by alkylating tert-butyl-protected intermediates with electrophiles (e.g., benzyl bromides) under biphasic conditions (toluene/50% NaOH), achieving enantiomeric excess (ee) >90% . Optimization of catalyst loading (5–10 mol%) and reaction time (12–24 hrs) is critical for yield and selectivity.

Q. What computational approaches are used to predict the binding affinity of this compound to biological targets?

- Molecular Docking : Tools like AutoDock Vina or Glide simulate interactions with target proteins (e.g., viral proteases). For instance, docking studies reveal hydrogen bonding between the carbamate group and active-site residues (e.g., His41 in SARS-CoV-2 M) .

- Molecular Dynamics (MD) : Simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .

Q. How does the tert-butyl ester group influence the compound’s stability under acidic or basic conditions?

The tert-butyl ester acts as a protective group, enhancing stability in basic conditions but undergoing solvolysis in strong acids (e.g., TFA in DCM). Kinetic studies show a half-life of ~2 hrs in 1M HCl, compared to >24 hrs in pH 7.4 buffers. This property is leveraged in multi-step syntheses, where deprotection is achieved via TFA-mediated cleavage without disrupting other functional groups .

Q. What are the challenges in optimizing reaction yields for multi-step syntheses involving this compound?

Key challenges include:

- Intermediate Purification : Silica gel chromatography often leads to tert-butyl ester hydrolysis; reverse-phase HPLC with C18 columns improves recovery.

- Side Reactions : Competing N-alkylation or over-alkylation requires precise stoichiometry (1:1 molar ratio) and low temperatures (0–5°C) .

- Yield Optimization : Multi-step processes (e.g., alkylation → deprotection → coupling) typically achieve cumulative yields of 30–40%, necessitating iterative DOE (Design of Experiments) approaches .

Q. What strategies ensure batch-to-batch consistency in synthesizing this compound for research purposes?

- Quality Control (QC) : Mandatory HPLC-MS analysis (≥95% purity) and H NMR for structural validation.

- Standardized Protocols : Fixed reaction times, temperatures, and solvent batches reduce variability.

- Peptide Content Analysis : For sensitive assays (e.g., cell-based studies), quantify active peptide content via amino acid analysis to control salt/water content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.